Naphthalene, 1,8-bis(phenylethynyl)-
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Overview
Description
Naphthalene, 1,8-bis(phenylethynyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two phenylethynyl groups attached to the 1 and 8 positions of a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-bis(phenylethynyl)- typically involves the coupling of naphthalene derivatives with phenylacetylene. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Naphthalene, 1,8-bis(phenylethynyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,8-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrogenated naphthalene derivatives .
Scientific Research Applications
Naphthalene, 1,8-bis(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Naphthalene, 1,8-bis(phenylethynyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The pathways involved can include the activation or inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,8-bis(dimethylamino)-: Known for its strong basic properties and used as a proton sponge.
Naphthalene, 1,8-bis(1-alkynyl)-: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
Naphthalene, 1,8-bis(phenylethynyl)- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
Properties
CAS No. |
17694-87-0 |
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Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,8-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)17-19-24-15-7-13-23-14-8-16-25(26(23)24)20-18-22-11-5-2-6-12-22/h1-16H |
InChI Key |
VUWXIJSTGVLREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC3=C2C(=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
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